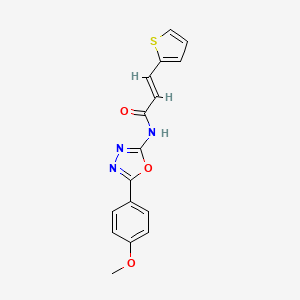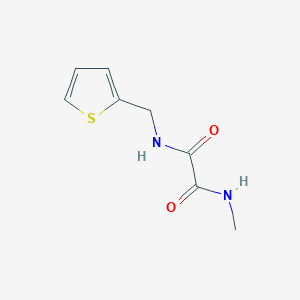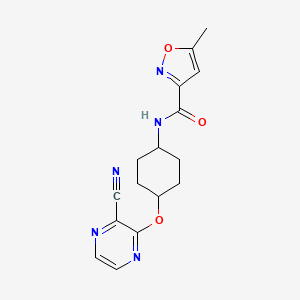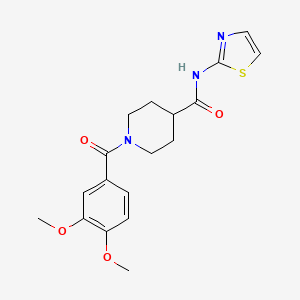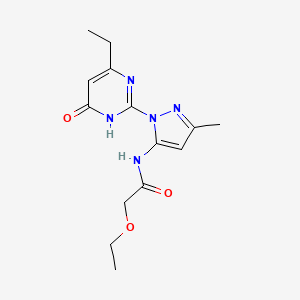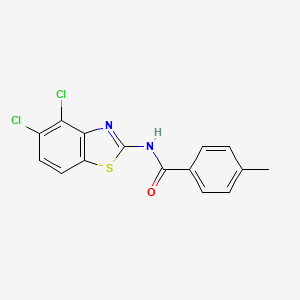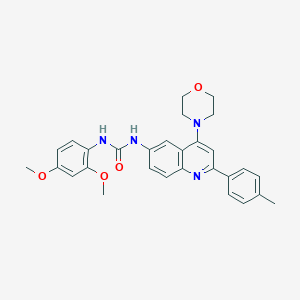
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, also known as DMQX, is a selective antagonist of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. AMPA receptors are composed of four subunits (GluA1-4), which form a tetrameric complex that can bind to glutamate and open a cation channel, leading to depolarization of the postsynaptic membrane. This compound binds to the ligand-binding domain of AMPA receptors and blocks the channel opening, thus reducing the excitatory synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, thus reducing the excitotoxicity and neuronal damage. It can also increase the release of GABA, an inhibitory neurotransmitter that can counteract the excitatory effects of glutamate. This compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It can also improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a useful tool for studying the role of AMPA receptors in various neurological disorders. It can be used to block the activity of AMPA receptors and investigate the downstream effects on neuronal function and behavior. This compound has a high affinity and selectivity for AMPA receptors, which makes it a valuable pharmacological tool. However, this compound has limitations in terms of its solubility and stability, which can affect its potency and efficacy. This compound also has potential off-target effects on other ionotropic glutamate receptors, which should be taken into consideration when interpreting the results.
将来の方向性
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea. One direction is to investigate the potential therapeutic applications of this compound in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of this compound. These compounds could have improved pharmacokinetic properties and reduced off-target effects. Another direction is to study the role of AMPA receptors in synaptic plasticity and learning and memory, and how this compound can modulate these processes. Finally, the development of new drug delivery systems for this compound could enhance its efficacy and reduce its potential side effects.
合成法
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is synthesized by reacting 4-morpholino-2-(p-tolyl)quinoline-6-amine with 1-(2,4-dimethoxyphenyl)urea in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the activity of AMPA receptors, which are involved in the excitatory neurotransmission in the brain. By blocking the activity of AMPA receptors, this compound can reduce the excitotoxicity and neuronal damage caused by excessive glutamate release. This compound has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-4-6-20(7-5-19)26-18-27(33-12-14-37-15-13-33)23-16-21(8-10-24(23)31-26)30-29(34)32-25-11-9-22(35-2)17-28(25)36-3/h4-11,16-18H,12-15H2,1-3H3,(H2,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNZLHWTGHWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC)C(=C2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)

![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)
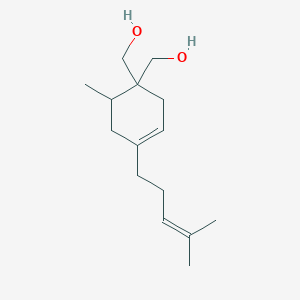
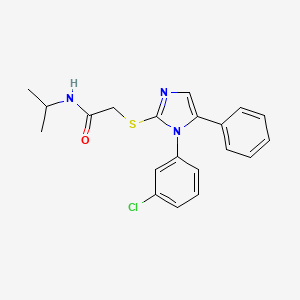
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)
